molecular formula C12H21N3 B13304067 N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13304067
M. Wt: 207.32 g/mol
InChI Key: VEVAMRXJZMQEDW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclohexyl group substituted with two methyl groups at the 3 and 5 positions, and a pyrazole ring substituted with a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 3,5-dimethylcyclohexanone, is subjected to a series of reactions to introduce the desired functional groups.

    Pyrazole Ring Formation: The cyclohexyl intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Final Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include hydrazine, methylating agents, and various solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylcyclohexyl)-1-methylpyrazole: Similar structure but lacks the amine group.

    3,5-Dimethylcyclohexylamine: Similar cyclohexyl group but lacks the pyrazole ring.

    1-Methyl-1H-pyrazol-3-amine: Similar pyrazole ring but lacks the cyclohexyl group.

Uniqueness

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of its cyclohexyl and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14)

InChI Key

VEVAMRXJZMQEDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC2=NN(C=C2)C)C

Origin of Product

United States

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